2-((4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide
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Overview
Description
2-((4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a furo[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is functionalized with amino, thio, and morpholinopropyl groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide typically involves multiple steps:
Formation of the Furo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furo[2,3-d]pyrimidine ring system.
Introduction of Amino and Dimethyl Groups: Amination and methylation reactions are carried out to introduce the amino and dimethyl groups at specific positions on the furo[2,3-d]pyrimidine ring.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under suitable conditions, often using a base such as sodium hydride.
Attachment of the Morpholinopropyl Group: The final step involves the reaction of the thioether intermediate with 3-chloropropylmorpholine in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.
Medicine
The compound could have therapeutic potential, particularly if it exhibits activity against specific biological targets. Research into its pharmacokinetics, toxicity, and efficacy would be necessary to determine its suitability as a drug candidate.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity could also make it useful in various chemical processes.
Mechanism of Action
The mechanism by which 2-((4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
- **2-((4-amino-5,6-dimethylf
Properties
IUPAC Name |
2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-morpholin-4-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-11-12(2)25-16-14(11)15(18)20-17(21-16)26-10-13(23)19-4-3-5-22-6-8-24-9-7-22/h3-10H2,1-2H3,(H,19,23)(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKNCZZXMHEJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)N)SCC(=O)NCCCN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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